molecular formula C18H11ClF3N5 B11214731 1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214731
M. Wt: 389.8 g/mol
InChI Key: XOPYCPPMUIIFBP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl and trifluoromethylphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 3-chlorophenylhydrazine and 3-(trifluoromethyl)benzaldehyde in the presence of a base can yield the desired pyrazolo[3,4-d]pyrimidine core.

    Substitution reactions: The introduction of the chlorophenyl and trifluoromethylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar pyrimidine core and trifluoromethylphenyl group, making it a close analog.

    Trifluoromethyl phenyl sulfone: Although structurally different, this compound also contains a trifluoromethyl group and is used in similar chemical reactions.

Uniqueness

1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its distinct structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C18H11ClF3N5

Molecular Weight

389.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H11ClF3N5/c19-12-4-2-6-14(8-12)27-17-15(9-25-27)16(23-10-24-17)26-13-5-1-3-11(7-13)18(20,21)22/h1-10H,(H,23,24,26)

InChI Key

XOPYCPPMUIIFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

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